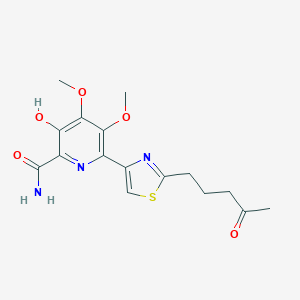

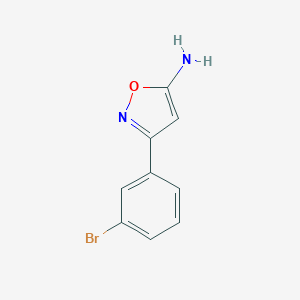

3-(3-Bromophenyl)-1,2-oxazol-5-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-(3-Bromophenyl)-1,2-oxazol-5-amine often involves palladium cross-coupling amination reactions, as demonstrated in the synthesis of N-{2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine, showcasing the versatility of oxazol derivatives in organic synthesis (Karczmarzyk, Wolińska, & Fruziński, 2011). Additionally, electrophilic substitution reactions involving bromo compounds and amines under catalysis can be employed for the synthesis of various heterocyclic structures, indicating a broad methodology for constructing complex molecules including oxazol derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(3-Bromophenyl)-1,2-oxazol-5-amine, such as 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, can be characterized by techniques like X-ray diffraction, revealing the intricacies of their crystalline forms and providing insight into the stability and electronic properties of these molecules (Tamer et al., 2016). Such analyses are essential for understanding the potential interactions and reactivities of these compounds.

Chemical Reactions and Properties

The chemical behavior of oxazol derivatives, including reactions like Suzuki–Miyaura cross-coupling under microwave-assisted conditions, has been extensively studied. These reactions are crucial for modifying the structure and thereby the properties of the oxazol compounds for various applications, demonstrating their versatility and reactivity (Wang et al., 2015).

Aplicaciones Científicas De Investigación

-

Application in Natural Product Synthesis

- Scientific Field : Organic Chemistry

- Summary of Application : 3-Phenylcoumarin compounds, which have a similar structure to the compound you mentioned, are used as starting materials for the synthesis of more complex natural products .

- Methods of Application : An efficient synthesis method has been reported for a 3-phenylcoumarin compound bearing two orthogonally substitutable groups, bromine, and an acetyl-protected phenylic hydroxyl group .

- Results or Outcomes : The synthesized compound has two sites that can be easily modified, making it a versatile starting material for the synthesis of a diverse range of natural products .

-

Application as an Enzyme Inhibitor

- Scientific Field : Biochemistry

- Summary of Application : 3-Bromophenol, which contains a bromophenyl group like the compound you mentioned, acts as an enzyme inhibitor .

- Methods of Application : 3-Bromophenol is used in the preparation of a 3-bromophenyl ester by reaction with benzoyl chloride in the presence of triethylamine as a catalyst .

- Results or Outcomes : 3-Bromophenol plays an important role as an intermediate in the manufacture of pharmaceuticals, agrochemicals, and dyestuff, and in organic synthesis .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3-bromophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLXPXDDINSMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594731 | |

| Record name | 3-(3-Bromophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)-1,2-oxazol-5-amine | |

CAS RN |

119162-52-6 | |

| Record name | 3-(3-Bromophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B38113.png)

![1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B38135.png)